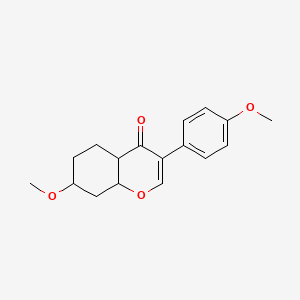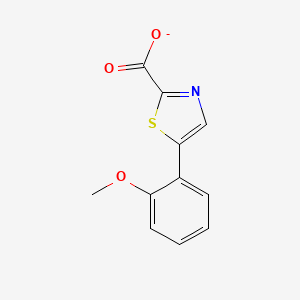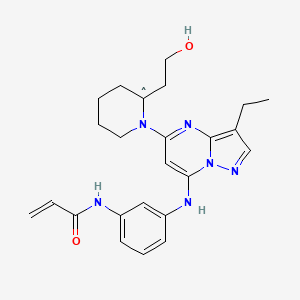
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a methyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reagent: Ethanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Refluxing the mixture to promote esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Hydrolysis: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Material Science: Studied for its properties in the development of new materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative.
Comparación Con Compuestos Similares
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.
3-(Chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Methyl-1H-pyrazole-4-carboxylate: Lacks both the chlorocarbonyl and ethyl ester groups, making it less versatile in reactions.
Propiedades
Número CAS |
81303-66-4 |
|---|---|
Fórmula molecular |
C8H9ClN2O3 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3 |
Clave InChI |
BSSREUNPEGXYHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)




![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)

![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)

